1-Methoxyindol

Übersicht

Beschreibung

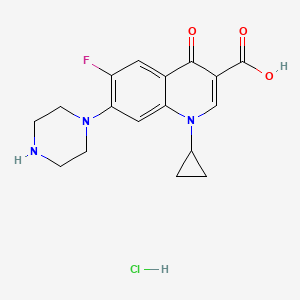

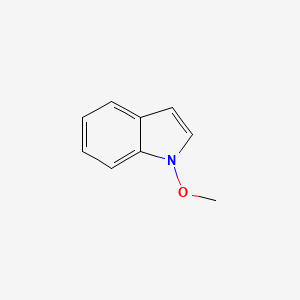

1-Methoxyindole is an organic compound belonging to the indole family, characterized by a methoxy group attached to the nitrogen atom of the indole ring. This compound is known for its diverse applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.

Wissenschaftliche Forschungsanwendungen

1-Methoxyindole has significant applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of chalcone hybrids with antiproliferative activity against cancer cell lines.

Biological Studies: The compound interacts with DNA and proteins, making it useful in studying molecular interactions and binding mechanisms.

Industrial Applications: It serves as a precursor for various pharmaceuticals and agrochemicals.

Wirkmechanismus

- Additionally, melatonin plays a role in the circadian organization of other physiological functions, including immune and antioxidant defenses, hemostasis, and glucose regulation .

- Changes induced by melatonin include adjustments in core temperature, sleep-wake rhythms, and other circadian functions .

- Melatonin affects several downstream pathways:

- Impact on Bioavailability : Factors like age, liver function, and drug interactions affect melatonin’s bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

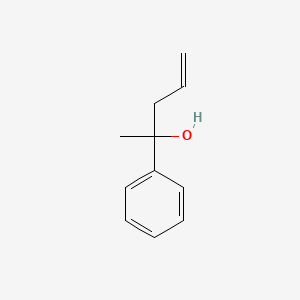

1-Methoxyindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, 1-Methoxyindole-based chalcones have been shown to interact with calf thymus DNA through groove binding mode . Additionally, these compounds exhibit quenching interactions with bovine serum albumin under physiological conditions . These interactions suggest that 1-Methoxyindole can influence DNA stability and protein function, which are crucial for its biological activities.

Cellular Effects

1-Methoxyindole has been observed to affect various types of cells and cellular processes. It has demonstrated antiproliferative activity against colorectal carcinoma cell lines . The compound inhibits the proliferation of cancer cells by interacting with DNA and proteins, thereby affecting cell signaling pathways and gene expression. Furthermore, 1-Methoxyindole exhibits low cytotoxicity to fibroblast cell lines, indicating its potential as a selective anticancer agent .

Molecular Mechanism

The molecular mechanism of 1-Methoxyindole involves its binding interactions with biomolecules. It binds to DNA through groove binding, which can inhibit DNA replication and transcription . Additionally, 1-Methoxyindole interacts with proteins such as bovine serum albumin, affecting their function and stability . These interactions can lead to enzyme inhibition or activation, ultimately influencing gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methoxyindole have been studied over time. The compound has shown stability under physiological conditions, maintaining its biological activity . Long-term studies have indicated that 1-Methoxyindole can sustain its antiproliferative effects on cancer cells without significant degradation . These findings suggest that 1-Methoxyindole is a stable compound with potential long-term benefits in therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Methoxyindole vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant antiproliferative activity without causing toxicity . At higher doses, 1-Methoxyindole may lead to adverse effects, including toxicity and potential damage to healthy tissues . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-Methoxyindole is involved in several metabolic pathways. It is metabolized by enzymes such as tryptophan hydroxylase, leading to the production of serotonin and melatonin . These metabolites play crucial roles in regulating various physiological processes, including mood, sleep, and immune function. The involvement of 1-Methoxyindole in these pathways underscores its potential impact on metabolic flux and overall health.

Transport and Distribution

Within cells and tissues, 1-Methoxyindole is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with bovine serum albumin suggests that it can be transported in the bloodstream and distributed to various tissues . This distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

1-Methoxyindole’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound has been observed to localize in the nucleus, where it interacts with DNA . This localization is crucial for its antiproliferative activity, as it allows 1-Methoxyindole to directly affect gene expression and cellular processes. Additionally, post-translational modifications and targeting signals may further influence its subcellular distribution and function.

Vorbereitungsmethoden

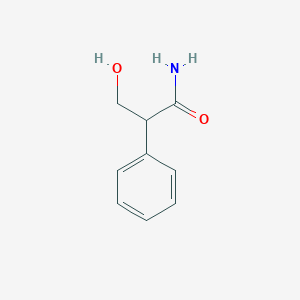

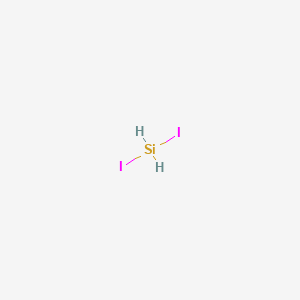

1-Methoxyindole can be synthesized through various methods. One common approach involves the reduction of 2-nitrophenylacetaldehyde to yield the unstable 1-hydroxyindole, which is then trapped as 1-acetoxyindole. Subsequent alkaline hydrolysis in the presence of methyl iodide produces 1-methoxyindole . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure .

Analyse Chemischer Reaktionen

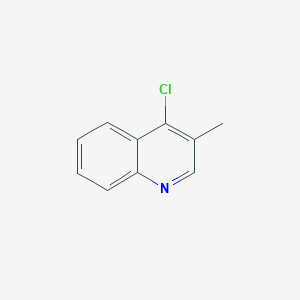

1-Methoxyindole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The methoxy group can be substituted by various nucleophiles, often facilitated by electron-withdrawing groups on the indole ring.

Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common reagents used in these reactions include Grignard reagents, methanesulfonic acid, and methyl iodide. Major products formed from these reactions include substituted indoles and indolecarbaldehydes .

Vergleich Mit ähnlichen Verbindungen

1-Methoxyindole is unique compared to other indole derivatives due to its methoxy group, which influences its reactivity and binding properties. Similar compounds include:

Eigenschaften

IUPAC Name |

1-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWPXDPNQJYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203149 | |

| Record name | 1-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54698-11-2 | |

| Record name | 1-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054698112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

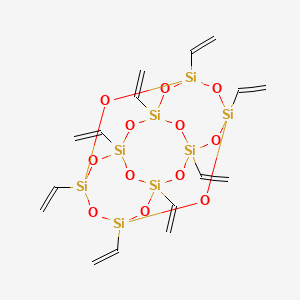

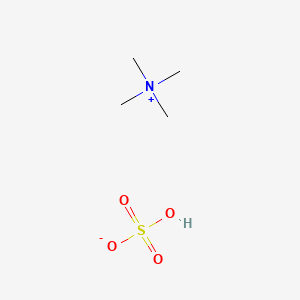

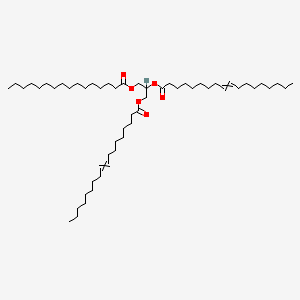

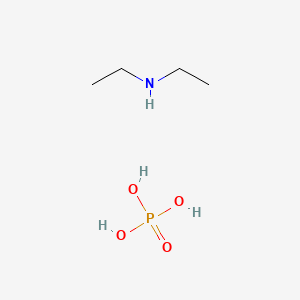

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key feature of the reactivity of 1-methoxyindole-3-carboxaldehyde?

A1: 1-Methoxyindole-3-carboxaldehyde exhibits remarkable versatility as an electrophile, readily reacting with a diverse range of nucleophiles. Its reactivity is predominantly localized at the 2-position, facilitating the synthesis of various 2-substituted indole-3-carbaldehydes. []

Q2: Can you elaborate on the solvent effects observed in reactions involving 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles?

A2: The choice of solvent significantly influences the regioselectivity of nucleophilic attacks on 1-methoxy-3-(2-nitrovinyl)indole. In THF, nucleophiles preferentially target the β-carbon of the nitrovinyl group, leading to Michael addition products. These products can further cyclize to yield novel 3-substituted 1-methoxyindoles. Conversely, in dipolar aprotic solvents like DMF, nucleophilic attack primarily occurs at the 2-position, accompanied by the displacement of the 1-methoxy group, resulting in 2-substituted indoles. [, ]

Q3: How can 2,2'-bisindole be synthesized using 1-methoxyindole as a starting material?

A3: A novel synthetic route to 2,2'-bisindole involves the oxidative coupling of 2-lithio-1-methoxyindole, yielding 2,2'-bis(1-methoxyindole). Subsequent catalytic hydrogenation of this intermediate effectively generates 2,2'-bisindole. []

Q4: What is the significance of the acid-catalyzed rearrangement of 1-methoxyindole derivatives?

A4: The acid-catalyzed rearrangement of 1-methoxyindole derivatives provides a direct and efficient pathway for synthesizing diversely substituted 1-methoxyindoles. This rearrangement reaction expands the scope of accessible 1-methoxyindole derivatives, enhancing their utility in synthetic chemistry. []

Q5: How can 1-hydroxyindoles be synthesized using a lead-promoted reductive cyclization?

A5: A general method for preparing N-hydroxyindoles involves a lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions. This approach provides N-hydroxyindoles in excellent yield and high purity through an operationally straightforward procedure. []

Q6: What is the biological significance of 1-methoxyindole-3-carboxaldehyde oxime?

A6: 1-Methoxyindole-3-carboxaldehyde oxime is a key intermediate in the biosynthesis of indole phytoalexins. These compounds, produced by plants as a defense mechanism, exhibit potent antimicrobial properties. []

Q7: How does the 1-methoxy group influence electrophilic substitution reactions in indole chemistry?

A7: The presence of the 1-methoxy group in indole derivatives exerts a significant directing effect on electrophilic substitution reactions. It promotes regioselective substitution, often favoring specific positions on the indole ring, which proves valuable in synthesizing analogs of natural products like wasabi phytoalexin (methyl 1-methoxyindole-3-carboxylate). [, ]

Q8: Has 1-methoxyindole-3-carboxylic acid been investigated for its metabolic properties?

A8: Research has demonstrated the in vitro O-demethylation of 1-methoxyindole-3-carboxylic acid by rat liver supernatant, suggesting a potential novel metabolic pathway for N-methoxyindoles. This finding holds implications for understanding the pharmacological activity and biological reactivity of these compounds. []

Q9: Can you provide examples of natural products synthesized using 1-methoxyindole as a key intermediate?

A9: 1-Methoxyindole serves as a versatile building block in the total synthesis of various natural products, including phytoalexin, (+/-)-paniculidine B, (+/-)-paniculidine C, and methoxybrassinin. [, ] These syntheses showcase the utility of 1-methoxyindole in constructing complex indole alkaloids.

Q10: How have researchers explored the structure-activity relationships of wasabi phytoalexin analogs?

A10: Several analogs of wasabi phytoalexin (methyl 1-methoxyindole-3-carboxylate) have been synthesized and evaluated, including 6-bromo-5-iodo, 2-bromo-5-iodo, 6-nitro, 5-chloroacetyl, and 6-chloroacetyl derivatives. These studies aim to elucidate the impact of structural modifications on the biological activity of this important phytoalexin. []

Q11: Are there any reported syntheses of arcyriacyanin A involving 1-methoxyindole?

A11: A novel and concise synthetic route to arcyriacyanin A, an indole pigment found in slime mould, has been developed. This method utilizes the nucleophilic addition reaction of N-tosyl-4-oxo-4,5,6,7-tetrahydroindole with the lithium salt of 1-methoxyindole as a crucial step. []

Q12: Have any novel indole-based chalcones incorporating 1-methoxyindole been reported?

A12: Recent research has led to the synthesis and characterization of new 1-methoxyindole-based chalcones. These compounds have shown promising antiproliferative activity and demonstrated interesting interactions with DNA and bovine serum albumin (BSA). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.